

Part 1: Identification & Chemical Identity[1]

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Compound of Interest

Compound Name: 6-(tert-Butyl)chroman-4-one

CAS No.: 23067-77-8

Cat. No.: B3381385

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Unlike its unsaturated analog (6-tert-butylchromone), the chroman-4-one features a saturated C2-C3 bond, imparting distinct reactivity and stereochemical potential.

Parameter	Technical Detail
Chemical Name	6-(tert-Butyl)-2,3-dihydro-4H-1-benzopyran-4-one
CAS Registry Number	Not Widely Listed (Often synthesized in situ or custom ordered). Note: Frequently confused with 6-tert-butylchromone (unsaturated).
Molecular Formula	C ₁₃ H ₁₆ O ₂
Molecular Weight	204.27 g/mol
SMILES	<chem>CC(C)(C)C1=CC2=C(C=C1)OCC(=O)2</chem>
InChIKey	Predicted: JXZYIYJQCXJOKL-UHFFFAOYSA-N
Structural Class	Dihydrobenzopyranone (Chromanone)

Critical Disambiguation: Researchers must distinguish this compound from 6-tert-butylchromone (CAS 23439-96-5), which contains a C2=C3 double bond. The chroman-4-one described here is the dihydro congener.

Part 2: Synthetic Pathways (Mechanistic Guide)

Since commercial stocks are rare, the synthesis of **6-(tert-Butyl)chroman-4-one** is a standard laboratory requirement. The most robust pathway involves a two-step sequence: Williamson Ether Synthesis followed by Intramolecular Friedel-Crafts Acylation.

Step 1: Etherification (Precursor Synthesis)

Reaction: 4-tert-Butylphenol + 3-Chloropropionic acid

3-(4-tert-Butylphenoxy)propanoic acid.

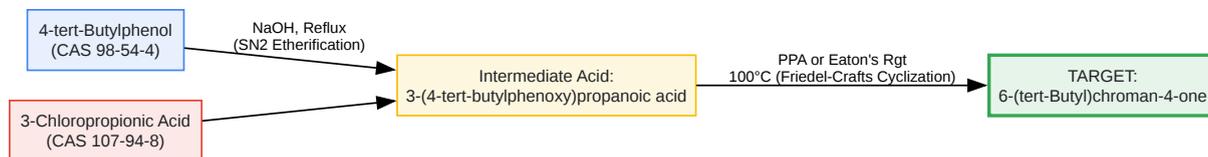
- Reagents: 4-tert-Butylphenol (CAS 98-54-4), 3-Chloropropionic acid (CAS 107-94-8), NaOH (aq).
- Conditions: Reflux in aqueous alkali (pH > 10).
- Mechanism: SN2 attack of the phenoxide ion on the
-carbon of the propionic acid.

Step 2: Cyclodehydration (Ring Closure)

Reaction: 3-(4-tert-Butylphenoxy)propanoic acid

6-(tert-Butyl)chroman-4-one.

- Reagent: Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H).
- Conditions: 80–100°C for 2–4 hours.
- Mechanism: Acid-catalyzed formation of an acylium ion intermediate, followed by electrophilic aromatic substitution (EAS).
- Regioselectivity: The tert-butyl group at the para position (relative to oxygen) blocks that site. The directing effect of the ether oxygen forces cyclization to the ortho position (C2 of the phenol ring), ensuring the formation of the chroman-4-one core.



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Figure 1: Two-step synthetic workflow for the production of **6-(tert-Butyl)chroman-4-one** from commercially available phenols.

Part 3: Physicochemical Profile[2]

The tert-butyl group significantly alters the lipophilicity of the chromanone core, affecting its solubility and binding affinity in biological systems.

Property	Value (Predicted/Experimental)	Significance
LogP (Octanol/Water)	3.8 – 4.2	High lipophilicity; suitable for CNS penetration or membrane interaction.
Melting Point	65 – 70 °C	Solid at room temperature; easy to handle compared to liquid analogs.
Boiling Point	~310 °C (at 760 mmHg)	High thermal stability.
Solubility	Soluble in DCM, EtOAc, DMSO	Poor water solubility requires organic co-solvents for assays.
¹ H NMR Signature	1.30 (s, 9H, t-Bu)	The triplet at ~4.50 ppm confirms the saturated C2 position (distinct from chromone).
	2.80 (t, 2H, C3-H)	
	4.50 (t, 2H, C2-H)	

Part 4: Applications in Drug Discovery

The **6-(tert-butyl)chroman-4-one** scaffold is a versatile "privileged structure" in medicinal chemistry.

- Spiro-Hydantoin Derivatives:
 - The C4 ketone is a classic site for Bucherer-Bergs reaction to form spiro-hydantoins.
 - Relevance: These derivatives are investigated as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy/retinopathy), analogous to Sorbinil.
- Agrochemical Fungicides:
 - The lipophilic tert-butyl group enhances cuticular penetration in plant pathogens.
 - Derivatives often exhibit activity against *Botrytis cinerea* and other fungal strains by disrupting cell membrane integrity.
- Fragment-Based Drug Design (FBDD):
 - Used as a rigid, hydrophobic linker that orients substituents in a specific vector space (C2 vs. C6).

Part 5: Safety & Handling Protocols

While specific MSDS data for this intermediate is sparse, standard protocols for substituted chromanones apply.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Handling:
 - Use strictly within a chemical fume hood.
 - Wear nitrile gloves and safety goggles.

- PPA Hazard: When using Polyphosphoric Acid for synthesis, the reaction mixture is highly viscous and acidic. Quench slowly into crushed ice to avoid thermal runaway.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation at the C2 position.

References

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